"synthesis and characterization of DARUNAVIR N-BETA-D-GLUCURONIDE"
"synthesis and characterization of DARUNAVIR N-BETA-D-GLUCURONIDE"
Synthesis and Characterization of Darunavir N- β -D-Glucuronide: A Comprehensive Technical Guide
Executive Summary
Darunavir is a potent, second-generation non-peptidic human immunodeficiency virus type 1 (HIV-1) protease inhibitor. While its primary metabolic clearance is mediated by cytochrome P450 3A4 (CYP3A4) through pathways such as carbamate hydrolysis and aliphatic/aromatic hydroxylation, phase II metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs) plays a critical secondary role [1]. Specifically, the aniline moiety of darunavir undergoes N-glucuronidation, forming Darunavir N- β -D-glucuronide .
For drug development professionals and analytical chemists, the precise synthesis and structural elucidation of this metabolite are paramount for pharmacokinetic profiling, drug-drug interaction (DDI) liability assessments, and regulatory compliance. This whitepaper provides field-proven, self-validating methodologies for the targeted synthesis (both enzymatic and chemical) and the advanced analytical characterization of Darunavir N- β -D-glucuronide.
Mechanistic Rationale & Metabolic Context
Darunavir contains multiple functional groups susceptible to biotransformation, notably a secondary alcohol and a primary aromatic amine (aniline). While O-glucuronidation is theoretically possible, steric hindrance around the secondary alcohol and the electronic environment of the aniline group direct phase II conjugation primarily toward the nitrogen atom, yielding an N-glucuronide [2].
Understanding this regioselectivity is critical. N-glucuronides exhibit different stability profiles compared to O-glucuronides or acyl-glucuronides (which are notorious for transacylation and potential hepatotoxicity) [3]. To definitively study these properties, researchers require high-purity synthetic standards.
Metabolic pathway of Darunavir N-beta-D-glucuronide formation via UGT enzymes.
Synthesis Methodologies
To generate Darunavir N- β -D-glucuronide, two distinct pathways can be employed: enzymatic biosynthesis for small-scale analytical standards, and chemical synthesis for larger-scale preparative needs.
Enzymatic Biosynthesis Protocol
This method leverages Human Liver Microsomes (HLMs) to mimic in vivo phase II metabolism.
Causality of Reagents:
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Alamethicin: UGT enzymes are localized within the lumen of the endoplasmic reticulum. Alamethicin, a pore-forming peptide, is required to permeabilize the microsomal membrane, allowing the highly polar cofactor (UDPGA) to access the UGT active site.
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MgCl 2 : Acts as a crucial divalent cation cofactor to stabilize the UGT-UDPGA complex.
Step-by-Step Workflow:
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Preparation: In a 1.5 mL Eppendorf tube, combine 100 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl 2 , and 50 μ g/mL alamethicin.
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Microsome Activation: Add pooled HLMs to a final protein concentration of 1.0 mg/mL. Incubate on ice for 15 minutes to allow alamethicin-induced pore formation.
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Substrate Addition: Spike Darunavir (dissolved in DMSO) to a final concentration of 100 μ M. Ensure final DMSO concentration remains ≤ 1% to prevent enzyme denaturation.
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Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding Uridine 5'-diphosphoglucuronic acid (UDPGA) to a final concentration of 2 mM.
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Incubation & Quenching: Incubate at 37°C for 120 minutes in a thermomixer. Quench the reaction by adding an equal volume of ice-cold acetonitrile (MeCN) containing 0.1% formic acid.
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Recovery: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. The supernatant contains the crude Darunavir N- β -D-glucuronide.
Chemical Synthesis Protocol
For milligram-to-gram scale production, a modified Koenigs-Knorr glycosylation utilizing a trichloroacetimidate donor is optimal.
Causality of Reagents:
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Trichloroacetimidate Donor: Provides superior leaving group kinetics compared to traditional bromides, allowing for milder activation conditions.
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TMSOTf (Trimethylsilyl trifluoromethanesulfonate): A strong Lewis acid that activates the imidate, generating an oxocarbenium ion intermediate. The α -configuration of the donor ensures stereoselective inversion to the desired β -N-linkage via neighboring group participation from the C2-acetate.
Step-by-Step Workflow:
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Glycosylation: Dissolve Darunavir (1.0 eq) and methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)- α -D-glucopyranuronate (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add 4Å molecular sieves and stir at room temperature for 30 minutes to ensure absolute dryness.
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Activation: Cool the reaction to -20°C. Dropwise, add TMSOTf (0.2 eq). Stir for 2 hours at -20°C. The reaction progress can be monitored by TLC (EtOAc/Hexane 1:1).
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Quenching: Quench with triethylamine (Et 3 N) and filter through a Celite pad. Concentrate the filtrate under reduced pressure.
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Global Deprotection: Dissolve the crude protected intermediate in a mixture of Methanol/H 2 O (4:1). Add LiOH (5.0 eq) at 0°C to hydrolyze the acetyl protecting groups and the methyl ester. Stir for 4 hours, gradually warming to room temperature.
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Neutralization: Carefully neutralize the mixture to pH 6.5 using Amberlite IR-120 (H + form) resin. Filter and lyophilize to yield the crude product.
Step-by-step chemical synthesis workflow for Darunavir N-beta-D-glucuronide.
Purification and Advanced Characterization
Because mass spectrometry (MS) alone often struggles to generate structure-informative fragments that definitively differentiate N-glucuronides from O-glucuronides, a multi-modal analytical approach is required [2].
Preparative HPLC Isolation
Purify the crude mixture using a preparative C18 column (e.g., Waters XBridge, 5 μ m, 19 × 150 mm).
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Mobile Phase A: Water + 0.1% Formic Acid
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid
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Gradient: 5% B to 60% B over 25 minutes. Darunavir N- β -D-glucuronide typically elutes earlier than the parent Darunavir due to the highly polar glucuronic acid moiety.
Chemical Derivatization Coupled with LC-HRMS
To definitively prove the site of glucuronidation (N- vs. O-), employ a chemical derivatization strategy [2].
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Carboxyl Derivatization: Treat the isolated metabolite with thionyl chloride (SOCl 2 ) followed by ethanol. This esterifies all free carboxyl groups (mass shift: +28.031 Da per COOH).
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Hydroxyl Derivatization: Treat the resulting mixture with 1-(trimethylsilyl)imidazole (TMSI) to silylate all free hydroxyl groups (mass shift: +72.040 Da per OH).
Self-Validating Logic: Darunavir N-glucuronide contains one free carboxyl group (on the glucuronic acid) and four free hydroxyl groups (three on the glucuronic acid, one secondary alcohol on the darunavir backbone). Upon derivatization, the exact mass shift will reflect 1 × (+28.031) and 4 × (+72.040). If it were an O-glucuronide at the secondary alcohol, one hydroxyl group would be consumed in the glycosidic bond, resulting in only three silylations. This differential mass shift unambiguously confirms the N-linkage [2].
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides the final definitive structural proof.
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1 H-NMR (DMSO- d6 ): Look for the anomeric proton (H-1'') of the glucuronic acid. In Darunavir N- β -D-glucuronide, this proton typically resonates as a doublet around δ 4.60 - 4.80 ppm.
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Coupling Constant ( J ): A large coupling constant ( J1′′,2′′≈7.5−9.0 Hz) confirms the trans-diaxial relationship between H-1'' and H-2'', validating the β -configuration of the glycosidic bond. The upfield shift of the aniline protons also confirms conjugation at the nitrogen atom.
Quantitative Data Summaries
Table 1: Summary of Analytical Characterization Data
| Analytical Parameter | Expected Value / Observation | Diagnostic Significance |
| Exact Mass [M+H] + | m/z 724.2605 | Confirms molecular formula (C 33 H 45 N 3 O 13 S) |
| MS/MS Fragments (CID) | m/z 548.2 (Parent), 392.1, 177.0 | Cleavage of the glucuronic acid moiety (-176 Da) |
| Derivatization Mass Shift | +316.191 Da (1x Et, 4x TMS) | Unambiguously differentiates N- from O-glucuronide [2] |
| 1 H-NMR Anomeric Proton | δ ~4.70 ppm (d, J = 8.2 Hz) | Confirms β -anomeric configuration |
| HPLC Retention Time | ~12.5 min (Method dependent) | Elutes significantly earlier than parent Darunavir |
Table 2: Comparison of Synthesis Methodologies
| Parameter | Enzymatic Biosynthesis (HLM) | Chemical Synthesis (Imidate Method) |
| Primary Use Case | Analytical standards, metabolite ID | Preparative scale, toxicological studies |
| Stereoselectivity | 100% β -isomer (Enzyme controlled) | >90% β -isomer (Neighboring group participation) |
| Typical Yield | Micrograms ( μ g) | Milligrams to Grams (mg - g) |
| Purification Complexity | High (Requires separation from proteins) | Moderate (Requires separation from unreacted parent) |
References
- Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. PubMed (NIH).
- Determination of Acyl-, O-, and N-Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry. ResearchGate.
- Glucuronidation of the Antiretroviral Drug Efavirenz by UGT2B7 and an in Vitro Investigation of Drug-Drug Interaction with Zidovudine. PubMed Central (NIH).
- Darunavir and Impurities. BOC Sciences.
